molecular formula C24H22ClN3O B5019376 N-[2-[(Z)-2-chloro-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide

N-[2-[(Z)-2-chloro-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide

Cat. No.: B5019376
M. Wt: 403.9 g/mol
InChI Key: KJIHVGQGSXJROT-HMAPJEAMSA-N
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Description

N-[2-[(Z)-2-chloro-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(Z)-2-chloro-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between pyridine-4-carboxylic acid and an appropriate amine derivative. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(Z)-2-chloro-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[2-[(Z)-2-chloro-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly as an enzyme inhibitor.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-[(Z)-2-chloro-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved can include signal transduction pathways that regulate various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine carboxamide derivatives, such as:

Uniqueness

What sets N-[2-[(Z)-2-chloro-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide apart is its unique structural configuration, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-[(Z)-2-chloro-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O/c25-22(14-18-4-2-1-3-5-18)17-28-13-10-19-6-7-23(15-21(19)16-28)27-24(29)20-8-11-26-12-9-20/h1-9,11-12,14-15H,10,13,16-17H2,(H,27,29)/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIHVGQGSXJROT-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=NC=C3)CC(=CC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=NC=C3)C/C(=C/C4=CC=CC=C4)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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